Ethyl 2-(cyclobutylamino)thiazole-4-carboxylate

Description

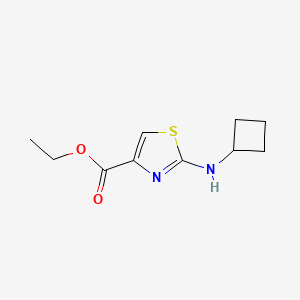

Ethyl 2-(cyclobutylamino)thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a cyclobutylamino substituent at the 2-position and an ethyl ester group at the 4-position of the thiazole ring. Thiazole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.

Properties

Molecular Formula |

C10H14N2O2S |

|---|---|

Molecular Weight |

226.30 g/mol |

IUPAC Name |

ethyl 2-(cyclobutylamino)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H14N2O2S/c1-2-14-9(13)8-6-15-10(12-8)11-7-4-3-5-7/h6-7H,2-5H2,1H3,(H,11,12) |

InChI Key |

JGAPEAWUGOIDQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl2-(cyclobutylamino)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with cyclobutylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(cyclobutylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .

Scientific Research Applications

Ethyl2-(cyclobutylamino)thiazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and proteins.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of Ethyl2-(cyclobutylamino)thiazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Structural and Functional Modifications

Key structural variations among analogs include substituents at the 2-position (e.g., aromatic, alkylamino, or hydrazinyl groups) and modifications to the ester group. These changes influence solubility, stability, and bioactivity.

Electronic and Physicochemical Properties

- HOMO-LUMO Gap: The nitro-substituted compound () displayed a reduced HOMO-LUMO gap (3.5 eV) compared to non-conjugated analogs (4.2–4.8 eV), enhancing charge transfer and reactivity .

- Solubility and Stability : Boc-protected derivatives () show improved stability in acidic conditions, making them suitable for peptide coupling reactions .

Research Findings and Implications

- Structure-Activity Relationship (SAR): Alkylamino substituents (e.g., diethylamino) enhance antitumor activity but may reduce solubility. Aromatic substituents (e.g., phenyl, benzyl) improve DNA minor groove binding, as seen in netropsin analogs . Electron-withdrawing groups (e.g., –NO₂) lower the HOMO-LUMO gap, increasing reactivity .

- Theoretical Modeling : DFT studies () validate the planar geometry of thiazole rings and predict binding modes with biological targets .

Biological Activity

Ethyl 2-(cyclobutylamino)thiazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the following chemical structure:

This structure features a thiazole ring, which is known for its diverse biological activities. The presence of the cyclobutylamino group is significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Inhibition of Key Enzymes : Compounds with thiazole moieties often inhibit enzymes involved in critical metabolic pathways, such as kinases and phosphatases.

- Modulation of Gene Expression : Some thiazole derivatives have been shown to modulate transcription factors, impacting cellular proliferation and differentiation processes.

- Antimicrobial Activity : Thiazole derivatives exhibit antibacterial and antifungal properties, making them candidates for treating infectious diseases.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values are crucial for determining efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 10 |

| A549 | 15 |

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications to the cyclobutyl group can significantly impact biological activity. For instance:

- Cyclobutyl Substituents : Variations in size and electronic properties enhance or diminish activity.

- Thiazole Ring Modifications : Substituents on the thiazole ring can either improve solubility or increase potency against specific targets.

Case Studies

-

Case Study in Cancer Treatment :

A study investigated the effects of this compound on tumor growth in xenograft models. The compound was administered at varying doses, showing a significant reduction in tumor volume compared to controls. -

Antimicrobial Efficacy Against Resistant Strains :

Another study focused on its efficacy against multi-drug resistant strains of Staphylococcus aureus. This compound was effective at lower concentrations than traditional antibiotics, suggesting its potential as an alternative treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.